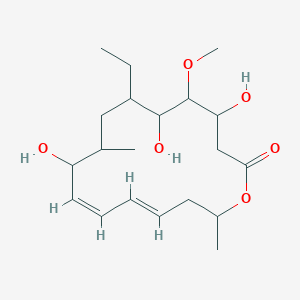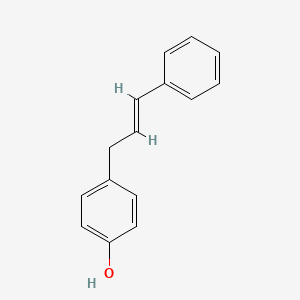
Obtusastyrene
説明
Synthesis Analysis
Obtusastyrene can be synthesized through a highly regioselective [Pd]-catalyzed para-allylation of phenols, utilizing simple, inactivated allylic alcohols as allylating coupling partners. This method is effective under open-air conditions and mild reaction parameters, demonstrating the versatility and efficiency of the synthesis process for this compound and similar compounds (Chinnabattigalla, Choudhury, & Gedu, 2021).
科学的研究の応用
Antimicrobial Activity
Obtusastyrene, known as 4-cinnamylphenol, has demonstrated effective antimicrobial properties in scientific research. It exhibits potent in vitro activity against a variety of gram-positive bacteria, yeasts, and molds. The antimicrobial activity of this compound remains consistent across different pH levels, and its minimal inhibitory concentrations (12 to 25 μg/ml for bacteria and 12 to 100 μg/ml for fungi) are comparable to those of many synthetic, phenolic antimicrobial agents (Jurd, King, Mihara, & Stanley, 1971). This suggests its potential use in developing new antimicrobial agents.
Solubility and Effectiveness
Further research on this compound and its variant, dihydro-obtusastyrene, revealed their solubility in acetone, alcohol, and olive oil, and to a certain extent in water. These compounds displayed inhibitory concentrations against gram-positive bacteria and yeast below 100 μg/ml. Notably, they were not effective against gram-negative bacteria at concentrations of 200 μg/ml or lower. Additionally, their bactericidal properties were observed to be rapid against Staphylococcus aureus and Bacillus cereus at a concentration of 25 μg/ml (King, Bayne, Jurd, & Case, 1972).
Synthesis and Application in Organic Chemistry
This compound plays a significant role in organic synthesis, particularly in the site-selective allylation of phenols. A study demonstrated a highly regioselective [Pd]-catalyzed para-allylation of phenols using simple, inactivated allylic alcohols. This method is efficient in open-air and under mild conditions. The study also successfully applied this strategy for the direct synthesis of this compound and obtustyrene, highlighting its importance in the synthesis of phenolic-based natural products and biologically significant compounds (Chinnabattigalla, Choudhury, & Gedu, 2021).
Influence on Phenoloxidase Activity
In an ecological context, this compound has been found to alter the phenoloxidase activity in the mantle of the marine bivalve Modiolus demissus Dillwyn. This interaction could be related to its role in the inhibition of shell formation in wood-boring bivalve larvae, suggesting a potential ecological impact of this compound in marine environments (Waite, 1976).
作用機序
Target of Action
Obtusastyrene, also known as 4-Cinnamylphenol, is a natural phenolic compound It has been reported to exhibit antimicrobial properties , suggesting that its targets could be microbial cells or specific enzymes within these cells.
Mode of Action
It is known to have antimicrobial properties , which suggests that it may interact with microbial cells, possibly disrupting their cell walls or inhibiting essential enzymes, leading to their death
Biochemical Pathways
Given its antimicrobial properties , it is likely that it interferes with essential biochemical pathways in microbial cells, such as those involved in cell wall synthesis or energy production. More research is needed to identify the specific pathways affected.
Result of Action
Its antimicrobial properties suggest that it may lead to the death of microbial cells . This could result from the disruption of cell walls, inhibition of essential enzymes, or interference with vital biochemical pathways. More research is needed to confirm these effects and discover any additional ones.
将来の方向性
特性
IUPAC Name |
4-[(E)-3-phenylprop-2-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-7,9-12,16H,8H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPGXIGIEYOFEX-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24126-82-7, 21148-30-1 | |
| Record name | Obtusastyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024126827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Obtusastyrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of Obtusastyrene relate to its activity?
A2: As a cinnamylphenol, this compound's structure plays a key role in its activity. The phenolic moiety is likely involved in interactions with bacterial cell walls and membranes, leading to cell disruption. [] Further research exploring Structure-Activity Relationships (SAR) is needed to fully understand the contributions of specific structural features to its antimicrobial potency and selectivity.
Q2: Does the pH of the environment impact the effectiveness of this compound?
A3: Research indicates that the antimicrobial activity of this compound remains relatively stable across a pH range of 3 to 8. [] This suggests that its mechanism of action is not significantly influenced by pH within this range.
Q3: What is the solubility of this compound in different solvents?
A4: this compound shows good solubility in organic solvents like acetone, alcohol, and olive oil. Its solubility in water is more limited, reaching approximately 34 μg/ml. [] This solubility profile may influence its formulation and potential applications.
Q4: Are there any natural sources for this compound?
A5: Yes, this compound is a naturally occurring compound found in the heartwood of Dalbergia obtusa, a tropical hardwood tree. [, ] Its presence in this wood species contributes to the natural durability and resistance to biodeterioration.
Q5: Have there been any studies on the use of this compound for wood preservation?
A6: Research has investigated the efficacy of this compound as a wood preservative against common wood decay fungi. While it showed some effectiveness against brown-rot fungi, higher concentrations were needed for significant protection, potentially limiting its practical application in this area. []
Q6: Has the synthesis of this compound been achieved?
A7: Yes, efficient synthetic routes for this compound have been developed. One notable approach utilizes a palladium-catalyzed para-selective allylation of phenols, offering a direct and environmentally friendly method for its production. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




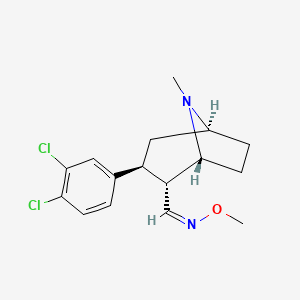
![7-(2,5-Dimethoxy-phenyl)-9-[1-(3-hydroxy-phenyl)-meth-(Z)-ylidene]-5,7-dihydro-6H-10-thia-7a,11-diaza-cyclopenta[b]phenanthren-8-one](/img/structure/B1242659.png)
![2-[3-[(Z)-[11-(2-methoxyphenyl)-13-oxo-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-14-ylidene]methyl]phenoxy]acetic acid](/img/structure/B1242661.png)
![(2S,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[benzofuran-2,4'-cyclohexane]-1',3-dione](/img/structure/B1242663.png)
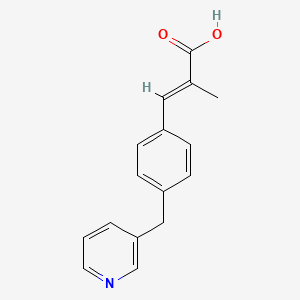
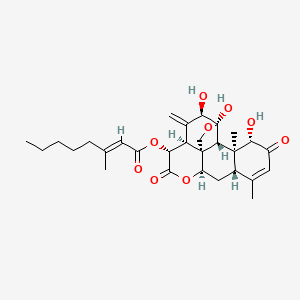
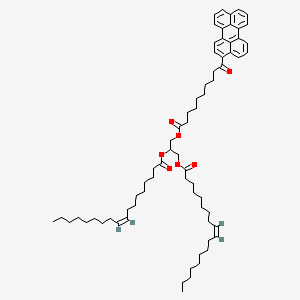
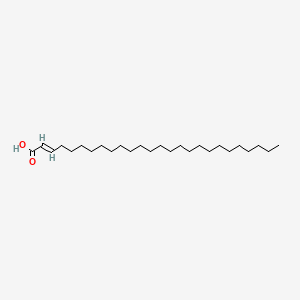
![[(3aR,4R,6Z,8S,10Z,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-(acetyloxymethyl)but-2-enoate](/img/structure/B1242673.png)
![(16Z)-13-hydroxy-25-(8-hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one](/img/structure/B1242675.png)
